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Compound of Interest

Compound Name: 4-Fluoro-2-methoxyphenol

Cat. No.: B1225191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Fluoro-2-methoxyphenol (CAS No: 450-93-1), a valuable building block in medicinal

chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Fluoro-2-methoxyphenol is C₇H₇FO₂ with a molecular weight of

142.13 g/mol . The spectroscopic data presented below has been compiled from various

spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Fluoro-2-
methoxyphenol.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Multiplicity Assignment

~6.9 - 6.7 m Ar-H

~5.7 s (br) OH

~3.8 s OCH₃

Note: The chemical shifts for the aromatic protons are complex due to spin-spin coupling

between the protons and with the fluorine atom. The exact chemical shifts and coupling

constants would require experimental determination.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~156 (d) C-F

~148 C-OH

~144 C-OCH₃

~118 Ar-CH

~116 Ar-CH

~114 Ar-CH

~56 OCH₃

Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to ¹JCF

coupling.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

data below was obtained via Attenuated Total Reflectance (ATR) Fourier Transform Infrared

(FT-IR) Spectroscopy.[1]

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (phenolic)

~3000 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (methoxy)

~1500 Strong Aromatic C=C stretch

~1200 Strong C-O stretch (aryl ether)

~1100 Strong C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

data below corresponds to Electron Ionization (EI) Mass Spectrometry.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

142 High [M]⁺ (Molecular Ion)

127 High [M-CH₃]⁺

99 Medium [M-CH₃-CO]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Fluoro-2-methoxyphenol.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-methoxyphenol in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-

d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and a

sufficient number of scans to obtain a good signal-to-noise ratio due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the spectra using the TMS

signal at 0 ppm.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain an infrared spectrum of 4-Fluoro-2-methoxyphenol to identify its

functional groups.[2][3][4][5]

Methodology:

Sample Preparation: 4-Fluoro-2-methoxyphenol, being a liquid at room temperature, can

be analyzed neat. No special sample preparation is required.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory (e.g., a diamond or zinc selenide crystal).

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental interferences.

Sample Spectrum: Place a small drop of 4-Fluoro-2-methoxyphenol directly onto the ATR

crystal. Ensure good contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400

cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Fluoro-2-
methoxyphenol.[6][7][8]

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct

insertion, the sample is heated to ensure volatilization.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Fluoro-2-methoxyphenol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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